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Compound of Interest

Compound Name: Evogliptin

Cat. No.: B1263388 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with guidance on investigating the potential for drug-drug interactions (DDIs) with

Evogliptin involving the P-glycoprotein (P-gp) transporter.

Frequently Asked Questions (FAQs)
Q1: Is Evogliptin a substrate of P-gp?

A1: Yes, in vitro studies have demonstrated that Evogliptin is a substrate of P-gp. A

bidirectional transport assay using a Caco-2 cell monolayer showed a high efflux ratio (ER) of

522 for Evogliptin. This high ER was significantly reduced by 97.96% in the presence of a

potent P-gp inhibitor, confirming that Evogliptin is actively transported by P-gp.[1]

Q2: Does Evogliptin inhibit P-gp?

A2: Based on current in vitro data, Evogliptin is considered to be a weak inhibitor of P-gp.

Studies have shown that Evogliptin does not significantly suppress the active transport of

probe P-gp substrates.[1]

Q3: What is the clinical relevance of Evogliptin being a P-gp substrate?

A3: Since Evogliptin is a substrate of P-gp, co-administration with drugs that are strong

inhibitors of P-gp could potentially increase the plasma concentration of Evogliptin, which may

necessitate dose adjustments. Conversely, co-administration with P-gp inducers could
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decrease Evogliptin's plasma concentration, potentially reducing its efficacy. However, it's

important to note that clinical studies have not shown significant pharmacokinetic interactions

with all co-administered drugs. For instance, no significant interactions were observed with

empagliflozin, dapagliflozin, pioglitazone, or glimepiride.[2][3][4][5][6]

Q4: Are there any known drug-drug interactions with Evogliptin involving P-gp?

A4: While in vitro data suggests a potential for DDIs, clinical data is essential for confirmation.

For instance, a study investigating the interaction between Evogliptin and the P-gp inhibitor

ritonavir would provide more definitive in vivo evidence. Researchers should consult the latest

clinical trial data and drug interaction databases for the most current information.

Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments to assess

Evogliptin's interaction with P-gp.
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Issue Possible Cause(s) Troubleshooting Steps

High variability in efflux ratio

(ER) for Evogliptin in Caco-2

assays.

1. Inconsistent Caco-2 cell

monolayer integrity. 2.

Variation in P-gp expression

levels between cell passages.

3. Instability of Evogliptin in the

assay buffer. 4. Non-specific

binding of Evogliptin to the

plate or apparatus.

1. Monitor transepithelial

electrical resistance (TEER)

values to ensure monolayer

confluence and integrity.[7][8]

2. Use cells within a defined

passage number range. 3.

Assess the stability of

Evogliptin in the assay buffer

under experimental conditions.

4. Evaluate and minimize non-

specific binding by using low-

binding plates and including

appropriate controls.[9]

Low or no inhibition of

Evogliptin efflux by a known P-

gp inhibitor (e.g., verapamil).

1. Sub-optimal concentration

of the P-gp inhibitor. 2. The

inhibitor itself is a substrate

and is being transported. 3.

Degradation of the inhibitor.

1. Use a concentration of the

inhibitor that is known to be

effective for P-gp inhibition

(e.g., verapamil is often used

at 100 µM).[8][10] 2. Consider

using a different, more potent

P-gp inhibitor like elacridar or

cyclosporin A.[11] 3. Check the

stability of the inhibitor in the

assay medium.

Unexpectedly low apparent

permeability (Papp) values for

Evogliptin.

1. Poor solubility of Evogliptin

in the assay buffer. 2. High

metabolism of Evogliptin by

Caco-2 cells. 3. Efflux by other

transporters expressed in

Caco-2 cells.

1. Ensure complete dissolution

of Evogliptin in the assay

buffer; consider using a co-

solvent if necessary, but be

mindful of its potential effects

on cell viability and transporter

function. 2. Analyze samples

for the presence of Evogliptin

metabolites. 3. Investigate the

involvement of other

transporters like BCRP,

although initial studies suggest
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Evogliptin is not a substrate for

BCRP.[1]

Quantitative Data Summary
The following table summarizes key quantitative data from in vitro studies on Evogliptin's

interaction with P-gp.

Parameter Cell Line Value Reference

Efflux Ratio (ER) Caco-2 522 [1]

ER Reduction with P-

gp Inhibitor
Caco-2 97.96% [1]

Experimental Protocols
Caco-2 Permeability Assay for P-gp Substrate
Identification
This protocol provides a general framework for assessing whether a compound is a P-gp

substrate using the Caco-2 cell line.

1. Cell Culture and Monolayer Formation:

Culture Caco-2 cells on semi-permeable Transwell® inserts.[8][9]

Allow the cells to differentiate for approximately 21 days to form a confluent monolayer with

well-developed tight junctions.[7][9]

Monitor the integrity of the cell monolayer by measuring the transepithelial electrical

resistance (TEER). TEER values should be stable and above a pre-determined threshold

(e.g., >600 Ohms/cm²) before initiating the transport experiment.[7]

2. Bidirectional Transport Experiment:
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Prepare a working solution of Evogliptin in a suitable transport buffer (e.g., Hanks' Balanced

Salt Solution with HEPES).

To assess apical-to-basolateral (A→B) transport, add the Evogliptin solution to the apical

(A) compartment and fresh transport buffer to the basolateral (B) compartment.[7]

To assess basolateral-to-apical (B→A) transport, add the Evogliptin solution to the

basolateral (B) compartment and fresh transport buffer to the apical (A) compartment.[7]

To confirm P-gp mediated efflux, perform the B→A transport experiment in the presence and

absence of a known P-gp inhibitor (e.g., verapamil).[10]

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for a defined period (e.g.,

90 minutes).[7]

3. Sample Analysis and Data Calculation:

At the end of the incubation, collect samples from both the donor and receiver

compartments.

Analyze the concentration of Evogliptin in the samples using a validated analytical method,

such as LC-MS/MS.[7]

Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions

using the following formula:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where dQ/dt is the rate of permeation, A is the surface area of the cell monolayer, and C₀

is the initial concentration in the donor compartment.[7]

Calculate the efflux ratio (ER) as:

ER = Papp (B→A) / Papp (A→B)

A compound is generally considered a P-gp substrate if the ER is >2 and this ratio is

significantly reduced in the presence of a P-gp inhibitor.[9]
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Visualizations

In Vitro Assessment
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Caption: Workflow for in vitro assessment of Evogliptin as a P-gp substrate.
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Caption: Logical relationship of P-gp mediated drug-drug interactions with Evogliptin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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